molecular formula C12H9N5 B1587216 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine CAS No. 4329-78-6

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Cat. No.: B1587216
CAS No.: 4329-78-6
M. Wt: 223.23 g/mol
InChI Key: QUKGHTHKDNHSOX-UHFFFAOYSA-N
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Description

3,5-di(pyridin-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with pyridine groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring .

Industrial Production Methods

Industrial production methods for 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-di(pyridin-4-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine, a chemical compound with the CAS No. 4329-78-6, has several applications across scientific research, including coordination chemistry, drug design, and material science . It is a molecule with a molecular weight of 223.23 and a molecular formula of C12H9N5 .

Scientific Research Applications

This compound is primarily utilized in scientific research for various applications. These applications span across chemistry, biology, medicine, and material science.

Chemistry

  • Coordination Chemistry This compound is used as a ligand to form metal-organic frameworks (MOFs) and other supramolecular assemblies. It coordinates with metal ions through the nitrogen atoms in the pyridine and triazole rings, forming stable complexes.
  • Ligand in Metal-Organic Frameworks (MOFs) The compound's unique arrangement of pyridine and triazole rings provides distinct coordination environments, making it valuable in designing novel materials and catalysts.

Biology and Medicine

  • Drug Design Due to the bioactivity of the triazole ring, this compound is investigated as a scaffold in drug design.
  • Biological Probes It is used in developing probes for detecting metal ions in biological systems.

Industry

  • Material Science This compound is utilized in synthesizing advanced materials with specific electronic, magnetic, or optical properties.
  • Sensors It is incorporated into sensor technologies for detecting environmental pollutants or biological markers.

Structure and Properties

This compound features a triazole ring flanked by pyridine groups. The IUPAC name for this compound is 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine .
It is typically stored sealed in a dry environment at 2-8°C . With a purity of 97%, the compound appears as an off-white to brown solid .

Safety Information

The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338 .

Synonyms

Synonyms for this compound include :

  • 3,5-dipyridyl-1,2,4-triazole
  • 3,5-bis(4-pyridyl)-1,2,4-triazolyl
  • Isoniazid Impurity H
  • Topicast impurity A
  • 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Similar Compounds

  • 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine Another triazole-based ligand with similar coordination properties.
  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid Used in the formation of metal-organic frameworks.

Uniqueness

Mechanism of Action

The mechanism of action of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-di(pyridin-4-yl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H9N5
  • CAS Number : 4329-78-6
  • Molecular Weight : 225.24 g/mol

The compound features a triazole ring connected to two pyridine moieties, which contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Case Study : In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in late apoptotic cells from 0.09% (control) to approximately 29.3% after treatment with the compound . This suggests a potential role as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been documented:

  • Research Findings : A recent study evaluated the influence of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). The compounds demonstrated low toxicity and significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations between 25–100 µg/mL . This indicates potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Metal Ion Coordination : The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity in biological systems .

Comparative Analysis

To further understand the biological activity of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighSignificant
Tris(3-hydroxypropyltriazolylmethyl)amineLowModerateLow
4-(1H-1,2,4-triazol-1-yl)benzoic acidHighModerateModerate

This table illustrates that while some compounds may excel in specific activities (e.g., antimicrobial), this compound shows a balanced profile across multiple biological activities.

Properties

IUPAC Name

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGHTHKDNHSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368692
Record name 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4329-78-6
Record name 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4329-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine contribute to the unique properties observed in the metal-organic framework [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O?

A1: this compound, abbreviated as Hbpt in this study, acts as a bridging ligand within the three-dimensional structure of the MOF . The Hbpt ligand coordinates to Fe(II) ions, forming the framework's backbone. This coordination, along with the presence of [Pt(CN)4] units as pillars, results in a porous structure. Importantly, the specific coordination environment around the Fe(II) centers, influenced by the Hbpt ligand, allows for the interesting magnetic behavior observed: a three-step spin-crossover phenomenon. This means the Fe(II) ions can transition between high-spin and low-spin states in a three-step process as a function of temperature.

Q2: What is the significance of observing a three-step spin-crossover behavior in this specific MOF?

A2: The reversible three-step spin-crossover behavior in [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O is significant for several reasons . First, multi-step spin-crossover materials are relatively rare, making this MOF intriguing from a fundamental materials science perspective. Second, the ability to switch between different spin states in a controlled manner has potential applications in molecular electronics and sensing. For example, such materials could be used to develop molecular switches or sensors that respond to external stimuli like temperature or pressure.

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